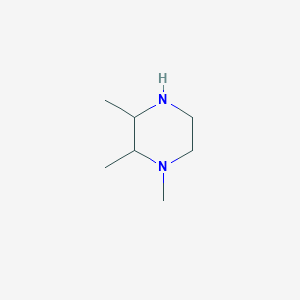

1,2,3-Trimethylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-7(2)9(3)5-4-8-6/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTSFWMDTLOQTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(CCN1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Piperazine Derivatives in Contemporary Chemical Synthesis

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in a vast array of chemical compounds. wikipedia.org Its prevalence stems from a combination of desirable physicochemical properties and synthetic versatility. Piperazine and its derivatives are fundamental building blocks in medicinal chemistry and materials science. chemicalbook.com The two nitrogen atoms provide sites for functionalization, allowing for the creation of diverse molecular architectures with tailored properties.

In contemporary chemical synthesis, piperazine derivatives are highly valued for several key reasons:

Pharmacological Importance: A significant number of approved drugs and clinical candidates incorporate the piperazine scaffold. wikipedia.org These compounds span a wide range of therapeutic areas. The ability of the piperazine ring to influence solubility, lipophilicity, and receptor-binding interactions makes it a privileged scaffold in drug design.

Synthetic Versatility: The secondary amine functionalities of the piperazine core are readily derivatized through various chemical transformations, including N-alkylation, N-acylation, and reductive amination. nih.govrsc.org This allows for the systematic exploration of chemical space and the optimization of lead compounds.

Structural Rigidity and Conformational Control: The chair conformation of the piperazine ring imparts a degree of rigidity to molecules, which can be advantageous for optimizing interactions with biological targets. wikipedia.org The introduction of substituents can further influence the conformational preferences of the ring.

Role as a Linker: The diamine nature of piperazine makes it an excellent linker or spacer unit for connecting different molecular fragments. This is particularly useful in the design of bivalent ligands, proteolysis-targeting chimeras (PROTACs), and other complex molecular architectures.

The synthesis of piperazine derivatives has evolved to include a variety of efficient methods. Traditional approaches often involve the cyclization of appropriate precursors. rsc.org More modern strategies, such as the cleavage of the 1,4-diazabicyclo[2.2.2]octane (DABCO) scaffold, provide access to a wide range of functionalized piperazines. rsc.orgrsc.org

Overview of Methylated Piperazine Systems: a Focus on Structural Isomerism and Reactivity

Methylation of the piperazine (B1678402) core introduces additional layers of complexity and opportunity in chemical design. The position and number of methyl groups significantly impact the compound's steric and electronic properties, as well as its stereochemistry. This, in turn, influences its reactivity and biological activity.

Structural Isomerism:

The introduction of methyl groups onto the piperazine ring gives rise to various structural isomers. For instance, trimethylpiperazine can exist in several isomeric forms depending on the positions of the three methyl groups on the ring. Common examples include 1,2,3-trimethylpiperazine, 1,2,4-trimethylpiperazine, and 1,3,5-trimethylpiperazine, among others. Each of these isomers possesses a unique substitution pattern, leading to distinct physical and chemical properties.

Furthermore, the presence of chiral centers in many methylated piperazines introduces stereoisomerism. Stereoisomers are molecules with the same molecular formula and connectivity but different spatial arrangements of their atoms. savemyexams.com This can manifest as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). The specific stereochemistry of a methylated piperazine can be critical for its interaction with chiral biological targets like enzymes and receptors. savemyexams.com For example, cis and trans isomers are possible when substituents are on a ring structure, arising from restricted rotation around the bonds within the ring. chemguide.co.uk

Reactivity:

The reactivity of methylated piperazine systems is influenced by several factors:

Basicity: The nitrogen atoms of the piperazine ring are basic. The presence of methyl groups, which are electron-donating, can increase the basicity of the nitrogen atoms. However, steric hindrance around the nitrogen atoms can also affect their availability for protonation or reaction.

Nucleophilicity: The nitrogen atoms are also nucleophilic, allowing them to participate in reactions such as alkylation and acylation. chemicalbook.com The nucleophilicity can be modulated by the electronic effects of the methyl groups and the steric environment.

The synthesis of specific methylated piperazine isomers often requires careful control of reaction conditions and the use of stereoselective synthetic methods. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 1,2,3 Trimethylpiperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and dynamic behavior of organic molecules in solution. For 1,2,3-trimethylpiperazine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its constitution, configuration, and conformation.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are expected to exhibit distinct signals corresponding to the unique protons and carbons in the molecule. The chemical shifts are influenced by the electronic environment of each nucleus, which is in turn affected by the presence of the nitrogen atoms and the methyl substituents.

Due to the presence of stereoisomers (cis and trans diastereomers), the NMR spectra can be complex, with separate sets of signals for each isomer. The chair conformation is the most stable for the piperazine (B1678402) ring, and the methyl groups can occupy either axial or equatorial positions.

Expected ¹H NMR Chemical Shifts and Coupling Constants:

The protons on the piperazine ring typically resonate in the range of 2.0-3.5 ppm. The methyl protons will appear as doublets or singlets depending on their position and coupling to adjacent protons. Protons on carbons adjacent to nitrogen atoms are deshielded and appear at a lower field. The coupling constants (J-values) between adjacent protons are crucial for determining their relative stereochemistry (axial-axial, axial-equatorial, equatorial-equatorial).

Axial-axial couplings (³J_ax,ax) are typically large (10-13 Hz).

Axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are smaller (2-5 Hz).

A hypothetical ¹H NMR data table for a stereoisomer of this compound is presented below. Please note that these are estimated values based on known data for similar substituted piperazines.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~2.8-3.2 | m | - |

| H-3 | ~2.6-3.0 | m | - |

| H-5 (axial) | ~2.2-2.6 | dt | J_gem ≈ 12-14, J_ax,ax ≈ 10-13, J_ax,eq ≈ 3-5 |

| H-5 (equatorial) | ~2.8-3.2 | dm | J_gem ≈ 12-14 |

| H-6 (axial) | ~2.1-2.5 | dt | J_gem ≈ 12-14, J_ax,ax ≈ 10-13, J_ax,eq ≈ 3-5 |

| H-6 (equatorial) | ~2.7-3.1 | dm | J_gem ≈ 12-14 |

| 1-CH₃ | ~2.2-2.5 | s | - |

| 2-CH₃ | ~1.0-1.3 | d | J ≈ 6-7 |

| 3-CH₃ | ~0.9-1.2 | d | J ≈ 6-7 |

Expected ¹³C NMR Chemical Shifts:

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. The carbons of the piperazine ring are expected to resonate between 40 and 60 ppm, while the methyl carbons will appear at a higher field (10-25 ppm). The exact chemical shifts are sensitive to the stereochemistry.

A hypothetical ¹³C NMR data table is provided below:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~55-60 |

| C-3 | ~50-55 |

| C-5 | ~45-50 |

| C-6 | ~40-45 |

| 1-CH₃ | ~40-45 |

| 2-CH₃ | ~15-20 |

| 3-CH₃ | ~10-15 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are scalar-coupled, typically over two or three bonds. This is instrumental in tracing the connectivity of the protons around the piperazine ring. oregonstate.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹J_CH). oregonstate.edu Each cross-peak links a proton signal to the carbon signal of the atom it is attached to, allowing for the definitive assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). HMBC is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton of the molecule. For instance, correlations from the methyl protons to the ring carbons can confirm their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful technique for determining the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly coupled. This is crucial for establishing the relative stereochemistry of the methyl groups (e.g., distinguishing between cis and trans isomers) by observing NOEs between methyl protons and ring protons. For example, an NOE between the 2-CH₃ and 3-CH₃ protons would suggest they are on the same face of the ring.

The piperazine ring in this compound can undergo conformational changes, primarily ring inversion (chair-to-chair interconversion). nih.govbeilstein-journals.org Additionally, pyramidal inversion at the nitrogen atoms can occur. These dynamic processes can be studied using variable-temperature NMR spectroscopy. nih.govbeilstein-journals.org

At room temperature, if the conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of inversion slows down, and the signals for the individual conformers may broaden and eventually decoalesce into separate sets of signals for each conformer. By analyzing the line shapes of the signals at different temperatures, the energy barriers (activation free energy, ΔG‡) for these conformational processes can be determined. beilstein-journals.org This provides valuable insight into the conformational flexibility and the relative stabilities of the different chair conformations of this compound.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). oregonstate.edu This allows for the unambiguous determination of the molecular formula of this compound, which is C₇H₁₆N₂. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value to confirm the elemental composition.

Calculated Exact Mass for C₇H₁₆N₂:

| Ion Formula | Calculated Exact Mass (m/z) |

| [C₇H₁₆N₂ + H]⁺ | 129.1439 |

An experimentally determined mass within a few parts per million (ppm) of this calculated value would confirm the molecular formula.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecular ion. In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information.

The fragmentation of piperazine derivatives is often characterized by cleavages of the bonds alpha to the nitrogen atoms and ring opening pathways. researchgate.netoup.com The presence of the methyl groups will influence the fragmentation pattern, leading to characteristic losses.

Expected Fragmentation Pathways:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 113.

Cleavage of the C-C bonds in the ring: This can lead to various smaller fragment ions. For example, cleavage adjacent to the nitrogen atoms is a common pathway.

Formation of iminium ions: These are stable carbocations containing a C=N double bond and are often observed in the mass spectra of amines.

A hypothetical MS/MS fragmentation data table for the [M+H]⁺ ion of this compound (m/z 129.1) is presented below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 129.1 | 114.1 | CH₃ | Loss of a methyl group |

| 129.1 | 86.1 | C₃H₇ | Ring cleavage product |

| 129.1 | 71.1 | C₃H₆N | Iminium ion fragment |

| 129.1 | 58.1 | C₄H₉N | Piperazine ring fragment |

Gas Chromatography-Mass Spectrometry (GC-MS) in Derivatized Forms for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying components in complex mixtures. However, compounds like this compound, which contain polar amine groups, can exhibit poor chromatographic behavior, such as peak tailing and low volatility, making direct analysis challenging. iu.edu To overcome these limitations, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form, thereby improving its chromatographic properties. jfda-online.comsigmaaldrich.com

The derivatization process involves replacing the active hydrogen atoms on the nitrogen atoms of the piperazine ring with nonpolar functional groups. sigmaaldrich.com Common derivatization strategies for amines include silylation and acylation. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), introduce a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. Acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA), introduces a trifluoroacetyl group. iu.edu These modifications reduce the polarity of the molecule, decrease intermolecular hydrogen bonding, and enhance its volatility, leading to sharper, more symmetrical peaks in the gas chromatogram. jfda-online.com

Once derivatized, the sample is introduced into the GC-MS system. The components are separated based on their boiling points and interaction with the stationary phase in the GC column. As the derivatized this compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected, providing a unique mass spectrum that serves as a molecular fingerprint for identification. The fragmentation pattern is crucial for structural elucidation, often involving the loss of methyl groups and characteristic cleavage of the piperazine ring structure. For instance, the analysis of trimethylsilyl (TMS) derivatives frequently shows a prominent ion corresponding to the loss of a methyl group ([M-CH₃]⁺). nih.gov

The use of derivatization in conjunction with GC-MS is particularly advantageous for the analysis of complex biological or environmental samples where this compound might be present at low concentrations alongside numerous interfering substances.

Table 1: Common Derivatization Reagents for GC-MS Analysis of Amines

| Derivatization Method | Reagent | Abbreviation | Added Group | Target Functional Group |

|---|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | -NH |

| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | -NH |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Insights

Vibrational and electronic spectroscopy are fundamental techniques for elucidating the structural features of molecules. Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing direct information about the functional groups present, while Ultraviolet-Visible (UV-Vis) spectroscopy investigates electronic transitions, offering insights into the electronic structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The most prominent features would arise from the C-H and C-N bonds.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl (CH₃) and methylene (B1212753) (CH₂) groups on the piperazine ring are expected to appear in the 2850-3000 cm⁻¹ region.

C-H Bending: The corresponding C-H bending (scissoring and rocking) vibrations for the methylene and methyl groups would be observed in the 1350-1470 cm⁻¹ range.

C-N Stretching: The stretching vibrations of the aliphatic C-N bonds are typically found in the 1000-1250 cm⁻¹ region. The specific positions of these bands can provide information about the conformation of the piperazine ring.

The absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) would confirm the tertiary nature of the amine nitrogens in the fully N-methylated piperazine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectrum of a molecule is determined by the electronic transitions that can occur upon absorption of UV or visible light. This compound is a saturated aliphatic amine, meaning it lacks conjugated π-systems or chromophores that typically give rise to strong absorptions in the near-UV (200-400 nm) range. nist.gov Saturated amines are characterized by weak n → σ* (non-bonding to sigma antibonding) transitions, which occur at high energies. nist.gov Consequently, this compound is expected to be largely transparent in the conventional UV-Vis range (above 200 nm), with its absorption maximum located in the far-UV region (below 200 nm). This property makes it a suitable solvent for UV-Vis analysis of other compounds, provided it does not react with them.

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 3000 |

| C-H Bend | Methylene (CH₂) | ~1465 |

| C-H Bend | Methyl (CH₃) | ~1450 and ~1375 |

X-ray Crystallography for Solid-State Absolute Structure and Conformation Determination

For this compound, a single-crystal X-ray diffraction analysis would yield a detailed model of its solid-state structure. Key structural insights that would be obtained include:

Ring Conformation: The piperazine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings, minimizing steric and torsional strain. The analysis would confirm this and provide precise values for the puckering parameters of the ring.

Substituent Positions: The crystallographic data would determine the orientation of the three methyl groups as either axial or equatorial. The preferred conformation would be the one that minimizes steric interactions, likely with the bulkier methyl groups in equatorial positions.

Stereochemistry: As this compound possesses chiral centers at the C2 and C3 positions, X-ray crystallography can determine the absolute configuration (R/S) if a single enantiomer is crystallized or identify the relative stereochemistry in a racemic crystal.

Bond Parameters: Precise measurements of all bond lengths (e.g., C-C, C-N) and bond angles would be obtained, allowing for comparison with theoretical models and data from related structures.

Intermolecular Interactions: The analysis would reveal how individual this compound molecules interact with each other in the crystal, identifying any weak intermolecular forces, such as van der Waals interactions, that stabilize the crystal packing.

The results from an X-ray crystallographic study are typically presented as a set of crystallographic data, including the crystal system, space group, and unit cell dimensions, which define the fundamental repeating unit of the crystal.

Table 3: Illustrative Crystallographic Parameters Obtainable from X-ray Analysis

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell axes. |

| Z | The number of molecules per unit cell. |

| Bond Lengths (Å) | The precise distances between bonded atoms (e.g., C-N, C-C). |

| Bond Angles (°) | The angles formed by three connected atoms (e.g., C-N-C, C-C-N). |

Computational and Theoretical Investigations of 1,2,3 Trimethylpiperazine

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling of 1,2,3-trimethylpiperazine focuses on understanding its three-dimensional structure and the various shapes, or conformations, it can adopt. The piperazine (B1678402) ring, a six-membered ring containing two nitrogen atoms, typically exists in a chair conformation to minimize steric strain. The addition of three methyl groups at the 1, 2, and 3 positions introduces significant conformational complexity.

To identify the most stable conformations of this compound, computational chemists employ energy minimization and conformational search algorithms. Energy minimization techniques, such as the steepest descent and conjugate gradient methods, are used to find the lowest energy structure for a given starting geometry. A conformational search systematically explores the potential energy surface of the molecule to locate all possible low-energy conformers.

For this compound, the primary conformational isomers arise from the axial or equatorial positions of the three methyl groups on the piperazine ring. The relative stability of these conformers is determined by steric interactions, including 1,3-diaxial interactions, which are energetically unfavorable. The methyl groups on the nitrogen (N1) and adjacent carbon (C2) and (C3) atoms can lead to a variety of chair conformations.

A systematic conformational search would reveal several possible chair conformations, with their relative energies depending on the number and nature of the axial and equatorial substituents. The most stable conformer would likely have the maximum number of bulky methyl groups in the equatorial position to minimize steric hindrance. libretexts.orglibretexts.org

Table 1: Illustrative Relative Energies of this compound Conformers

| Conformer | 1-CH₃ Position | 2-CH₃ Position | 3-CH₃ Position | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| A | Equatorial | Equatorial | Equatorial | 0.00 |

| B | Equatorial | Equatorial | Axial | 1.85 |

| C | Equatorial | Axial | Equatorial | 1.90 |

| D | Axial | Equatorial | Equatorial | 2.50 |

| E | Equatorial | Axial | Axial | 3.75 |

| F | Axial | Equatorial | Axial | 4.35 |

| G | Axial | Axial | Equatorial | 4.40 |

| H | Axial | Axial | Axial | 6.25 |

Note: These values are hypothetical and for illustrative purposes to demonstrate the expected trend in a real computational study. The conformer with all methyl groups in the equatorial position is set as the reference with zero relative energy.

The piperazine ring is not static and can undergo a process called ring inversion, where one chair conformation flips into another. This dynamic process involves passing through higher-energy transition states, such as boat and twist-boat conformations. The energy barrier for this inversion is a key parameter that describes the molecule's flexibility.

For this compound, the presence of the methyl groups will influence the energy barrier of ring inversion. The specific arrangement of the methyl groups in the transition state structures will determine the height of the energy barrier. Computational methods can be used to map the potential energy surface of the ring inversion process, identifying the transition states and calculating the activation energies. The preferred pathway for interconversion between chair conformers often involves the pyramidal inversion of a nitrogen atom. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide a detailed understanding of the electronic structure of this compound, which is crucial for predicting its reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method for its balance of accuracy and computational cost. DFT calculations are employed to optimize the geometry of the different conformers of this compound, providing precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is a powerful tool for predicting spectroscopic properties. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C atoms can be calculated. These theoretical predictions are invaluable for interpreting experimental NMR spectra and can help in the definitive assignment of signals to specific atoms within the molecule. ruc.dknih.govresearchgate.net The accuracy of these predictions depends on the choice of the functional and basis set. ruc.dknih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for the Most Stable Conformer of this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 58.5 |

| C3 | 55.2 |

| C5 | 48.9 |

| C6 | 50.1 |

| 1-CH₃ | 42.3 |

| 2-CH₃ | 15.8 |

| 3-CH₃ | 16.2 |

Note: These are hypothetical values calculated using a representative DFT method (e.g., B3LYP/6-31G(d)) and are for illustrative purposes. Actual values would be obtained from a specific computational study.

Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results, albeit at a higher computational cost. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to obtain very accurate energies and to study excited electronic states.

For this compound, ab initio calculations can be used to compute electronic excitation energies, which are relevant for understanding its UV-Vis spectrum. These methods are also employed to construct highly accurate potential energy surfaces for processes like ring inversion or chemical reactions, providing a detailed picture of the energy landscape.

In Silico Studies of Molecular Interactions

In silico studies are crucial for understanding how this compound might interact with other molecules, such as biological macromolecules or solvents. Molecular docking is a common technique used to predict the binding orientation and affinity of a small molecule to a larger receptor molecule. nih.govacs.orgnih.govmdpi.com

If this compound were to be investigated as a potential ligand for a biological target, molecular docking simulations could predict its preferred binding mode within the active site of a protein. These simulations consider various interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The results of such studies can guide the design of new molecules with improved binding affinity and selectivity. nih.govacs.orgnih.govmdpi.com Molecular dynamics (MD) simulations can further provide insights into the stability of the ligand-protein complex over time. nih.govnih.gov

Ligand-Protein Interactions and Binding Site Analysis (focused on chemical probes/mechanisms, not clinical targets)

Computational methods are instrumental in understanding how small molecules like this compound can act as chemical probes by interacting with proteins. These studies are not necessarily aimed at clinical applications but rather at elucidating fundamental biological or chemical mechanisms.

The initial step in such an investigation often involves identifying potential binding sites on a protein of interest. This can be achieved through various computational approaches that analyze the protein's surface geometry and energetic properties to locate pockets and cavities suitable for ligand binding. Once a putative binding site is identified, the interactions between this compound and the amino acid residues within that site can be characterized in detail.

Key interactions that are typically analyzed include:

Hydrogen Bonds: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while any N-H protons could act as donors.

Van der Waals Interactions: The methyl groups and the aliphatic backbone of the piperazine ring contribute to non-polar interactions with hydrophobic residues of the protein.

Electrostatic Interactions: The partial charges on the atoms of this compound will interact with the electrostatic field of the protein's binding site.

By quantifying the energetic contributions of these interactions, computational models can predict the binding affinity and orientation of this compound within a protein's active or allosteric site. This information is crucial for designing more specific and potent chemical probes.

Molecular Docking and Dynamics Simulations

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be employed to screen a library of proteins to identify potential biological partners or to refine the binding mode of the molecule within a known receptor.

The process involves placing the 3D structure of this compound into the binding site of a protein and using a scoring function to evaluate the fitness of different poses. The scoring function estimates the binding free energy, with lower scores generally indicating a more favorable interaction. Docking analysis has been successfully applied to various substituted piperazines to understand their interactions with biological targets. For instance, docking studies on substituted 1-(2-methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines helped in mapping the dopamine (B1211576) D2 receptor arylpiperazine binding site nih.gov.

Molecular Dynamics (MD) Simulations provide a more dynamic and detailed view of the ligand-protein complex. Starting from a docked pose, an MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion. This allows for the observation of conformational changes in both the ligand and the protein upon binding and provides a more accurate estimation of binding free energies. MD simulations can reveal the stability of the ligand-protein complex, the role of solvent molecules, and the specific interactions that are crucial for binding. For example, MD simulations were used to investigate the interaction of a piperazine-based compound with the sigma 1 receptor, highlighting the key amino acid residues involved in the interaction rsc.org.

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -7.5 | ASP110, SER114 | Hydrogen Bond |

| 2 | -7.2 | LEU85, ILE183 | Hydrophobic |

| 3 | -6.9 | TYR199 | Pi-Alkyl |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetic and structural changes that occur during a transformation.

Transition State Analysis and Reaction Pathway Mapping

For any chemical reaction, the reactants must pass through a high-energy state known as the transition state (TS) to be converted into products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Computational methods, particularly quantum mechanics (QM) calculations, can be used to locate and characterize the geometry and energy of transition states.

For reactions involving this compound, such as its synthesis or subsequent functionalization, transition state analysis can reveal the detailed mechanism. For example, in a nucleophilic substitution reaction to introduce a substituent onto the piperazine ring, QM calculations can identify the transition state for the bond-forming and bond-breaking steps. The geometry of the TS provides information about the concertedness of the reaction and the nature of the key interactions.

Reaction Pathway Mapping involves tracing the minimum energy path that connects reactants, transition states, intermediates, and products on the potential energy surface. This provides a comprehensive understanding of the entire reaction mechanism, including the identification of any short-lived intermediates.

Prediction of Regio- and Stereoselectivity in Synthetic Transformations

Many synthetic reactions can potentially yield multiple products, depending on the site of reaction (regioselectivity ) or the spatial arrangement of the atoms in the product (stereoselectivity ). Computational methods can be invaluable in predicting and explaining the observed selectivity in the synthesis of substituted piperazines like this compound.

The regioselectivity of a reaction can often be rationalized by comparing the activation energies of the transition states leading to the different regioisomers. The pathway with the lower activation energy will be kinetically favored, leading to the major product. For instance, in the C-H functionalization of a piperazine derivative, computational models based on Density Functional Theory (DFT) have been used to predict which nitrogen atom is more likely to undergo a reaction based on the relative electron density and the ease of formation of a radical cation intermediate mdpi.com.

Similarly, stereoselectivity can be predicted by comparing the energies of the diastereomeric transition states. The stereoisomer formed via the lower energy transition state will be the predominant product. This is particularly relevant for the synthesis of chiral piperazines, where controlling the stereochemistry is crucial.

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| Attack at N1 | 25.3 | - |

| Attack at N4 | 22.1 | Product from attack at N4 |

Advanced Applications of 1,2,3 Trimethylpiperazine in Chemical Sciences

Role in Complex Organic Synthesis as a Chiral Auxiliary or Building Block

Chiral amines and their derivatives are fundamental tools in asymmetric synthesis, serving as chiral auxiliaries or building blocks to control the stereochemical outcome of reactions. clockss.org Chiral piperazines, in particular, are valued for their rigid conformational structures which can impart high levels of stereoselectivity.

The synthesis of enantiomerically pure piperazines is a key area of research, often starting from readily available chiral precursors like amino acids. clockss.org For instance, the multi-step synthesis of a complex chiral piperazine (B1678402), (2S,6S)-2,4,6-tris(phenylmethyl)piperazine, from S-phenylalanine highlights a viable strategy for creating stereochemically defined piperazine scaffolds. clockss.org Such syntheses often involve key steps like reductive amination and diastereoselective alkylation to establish the desired stereocenters. clockss.org

Once synthesized, a chiral piperazine like (an enantiomerically pure form of) 1,2,3-trimethylpiperazine could be employed as a chiral auxiliary. In this capacity, it would be temporarily attached to a prochiral substrate. The inherent chirality of the piperazine moiety would then direct subsequent chemical transformations, such as alkylation or aldol (B89426) reactions, to favor the formation of one stereoisomer over another. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled.

Alternatively, chiral this compound can serve as a versatile building block. mdpi.comsigmaaldrich.com Its defined three-dimensional structure can be incorporated into larger molecules, such as peptidomimetics or natural product analogues, to introduce specific conformational constraints or to serve as a scaffold for further functionalization. scilit.com The synthesis of complex molecules often relies on such well-defined chiral synthons to construct key structural features. rsc.org

Table 1: Synthetic Strategies for Chiral Piperazines

| Strategy | Description | Example Reference |

|---|---|---|

| Resolution | Separation of a racemic mixture of a piperazine derivative using a chiral resolving agent. | Preparation of chiral 2-methylpiperazine. researchgate.net |

| Chiral Pool Synthesis | Synthesis starting from an enantiomerically pure natural product, such as an amino acid. | Synthesis of (2S,6S)-2,4,6-tris(phenylmethyl)piperazine from S-phenylalanine. clockss.org |

| Asymmetric Catalysis | Creation of chiral centers on the piperazine ring using a chiral catalyst. | Catalytic asymmetric synthesis of 1,2,3-triazoles. researchgate.net |

Applications in Materials Science and Polymer Chemistry

The bifunctional nature of piperazine and its derivatives makes them suitable candidates for use as monomers in polymerization reactions.

Incorporation into Polymer Backbones as MonomersPiperazine is widely used as an aqueous amine monomer in interfacial polymerization with acyl chlorides, such as trimesoyl chloride, to form thin-film composite polyamide membranes for nanofiltration and reverse osmosis.researchgate.netThe two nitrogen atoms of the piperazine ring allow it to act as a linker, forming a cross-linked polymer network.uoanbar.edu.iq

This compound, as a diamine, could similarly be used as a monomer. The presence of methyl groups on the piperazine ring would be expected to influence the properties of the resulting polymer. These substituents would increase the steric bulk around the nitrogen atoms, which could alter the reaction kinetics during polymerization and affect the packing of the polymer chains. This altered packing could, in turn, modify the physical properties of the material, such as its rigidity, thermal stability, and permeability.

Exploitation in Coordination Chemistry and Organometallic Catalysis

Piperazines and other nitrogen-containing heterocycles are excellent ligands in coordination chemistry, capable of binding to transition metals to form stable complexes. nih.govbiointerfaceresearch.com These metal complexes are central to the field of organometallic catalysis. miami.educnr.it

The two nitrogen atoms of the this compound backbone can act as a bidentate ligand, chelating to a metal center to form a stable five-membered ring. msu.edu The steric and electronic properties of the ligand, which are influenced by the three methyl groups, would play a crucial role in determining the geometry, stability, and reactivity of the resulting metal complex. The methyl groups would increase the electron density on the nitrogen atoms, potentially strengthening the metal-ligand bond, while also creating a specific steric environment around the metal center.

This controlled steric environment is critical in catalysis, as it can influence substrate binding and enforce selectivity in chemical reactions. researchgate.net Transition metal complexes bearing piperazine-based ligands have been investigated for various catalytic applications, including oxidation and hydrogenation reactions. ed.ac.uk A complex featuring this compound could offer unique catalytic activity or selectivity due to its specific substitution pattern, making it a target for the development of new catalysts for fine chemical synthesis. nih.gov

Table 2: Potential Influence of Methyl Groups in this compound Ligands

| Feature | Influence on Metal Complex | Potential Catalytic Impact |

|---|---|---|

| Electronic Effect | Increased electron donation from nitrogen atoms to the metal center. | May alter the redox potential of the metal, affecting its catalytic activity. |

| Steric Hindrance | Creates a crowded and well-defined pocket around the metal center. | Can enhance stereoselectivity by controlling the orientation of substrates. |

| Chirality | A chiral ligand can form a chiral complex. | Enables enantioselective catalysis, producing one enantiomer of a product preferentially. |

Use as a Biochemical Probe for Mechanistic Investigations (e.g., enzyme activity, protein interactions)

Molecular probes are essential for investigating biological mechanisms, such as enzyme kinetics and protein-ligand interactions. nih.govmtak.hunih.gov The structure of this compound, with its defined stereochemistry and substituent pattern, makes it a candidate for development into a biochemical probe.

The piperazine scaffold is a common feature in many biologically active compounds and pharmaceuticals, indicating that it is often well-tolerated in biological systems. By functionalizing this compound with reporter groups (e.g., fluorescent tags or affinity labels), it could be used to probe the active site of enzymes or the binding pockets of receptors. The methyl groups would provide specific steric features that could influence binding affinity and selectivity. For example, these methyl groups could engage in hydrophobic or van der Waals interactions within a protein binding site. nih.govnih.govresearchgate.net

Such probes could be used in chemical shift perturbation NMR experiments to map binding interfaces or in competitive binding assays to determine the affinity of other potential ligands. nih.govunivie.ac.at Understanding how the specific orientation of the methyl groups on the piperazine ring affects molecular recognition can provide valuable insights for rational drug design. researchgate.net

Precursor or Intermediate in the Synthesis of Agrochemicals

Numerous studies have demonstrated the synthesis of potent agrochemicals by modifying the piperazine core. For instance, novel phenylpiperazine derivatives have been synthesized and shown to possess significant acaricidal (mite-killing) activity. nih.gov Similarly, trifluoromethylpyridine piperazine derivatives have been developed as plant activators, inducing systemic resistance against viruses like the tobacco mosaic virus (TMV). nih.gov

This compound could serve as a valuable intermediate or precursor in the synthesis of new agrochemicals. torayfinechemicals.com The introduction of methyl groups onto the piperazine core can systematically alter the molecule's properties:

Lipophilicity: Affects the compound's ability to penetrate biological membranes.

Metabolic Stability: Can block sites of metabolic degradation, increasing the compound's persistence.

Conformation: Influences how the molecule fits into the active site of a target enzyme or receptor.

By using this compound as a starting material, chemists can create libraries of novel agrochemical candidates with potentially improved efficacy, selectivity, or environmental profiles compared to their unsubstituted piperazine counterparts.

Future Directions and Emerging Research Avenues for Trimethylpiperazine Chemistry

Development of Novel Asymmetric Synthetic Routes

The presence of multiple stereocenters in 1,2,3-trimethylpiperazine makes the development of asymmetric synthetic routes a paramount objective. While much of the existing literature on piperazine (B1678402) synthesis focuses on N-substitution or C-functionalization of the parent ring, there is a clear need for methods that can precisely control the stereochemistry of carbon-substituted derivatives like this compound mdpi.comencyclopedia.pub. Future research is moving beyond classical resolution techniques towards more elegant and efficient asymmetric strategies.

Key emerging approaches include:

Catalytic Asymmetric Synthesis : The development of catalysts that can induce chirality is a major focus. This includes organocatalysis, where small chiral organic molecules catalyze the reaction, and transition-metal catalysis, using chiral ligands to control the stereochemical outcome clockss.org. For example, a copper complex with a novel C2-symmetric chiral piperazine ligand has been shown to be effective in the asymmetric benzoylation of diols organic-chemistry.org. The direct asymmetric intramolecular aza-Friedel-Crafts reaction, catalyzed by a chiral phosphoric acid, has also been used to prepare medicinally relevant chiral tetrahydropyrrolo[1,2-a]pyrazines with high enantioselectivity nih.gov. Applying such catalytic systems to the cyclization steps in the formation of the this compound ring could provide direct access to specific enantiomers.

Substrate- and Reagent-Controlled Diastereoselective Synthesis : When one stereocenter is already in place, it can direct the formation of subsequent stereocenters. Research into the diastereoselective alkylation of chiral lactams derived from amino alcohols is a promising avenue for constructing substituted piperazine rings with high diastereoselectivity researchgate.net.

The demand for enantiomerically pure drugs is a significant driver for this research, as different enantiomers of a chiral drug can have vastly different biological activities and toxicities mdpi.com.

| Asymmetric Strategy | Key Principle | Potential Application to this compound | Reference Example |

| Chiral Pool Synthesis | Use of naturally occurring chiral molecules as starting materials. | Synthesis from chiral precursors like alanine or chiral propanolamines. | Synthesis of (2S,6S)-2,4,6-tris(phenylmethyl)piperazine from S-phenylalanine clockss.org. |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Enantioselective cyclization or functionalization steps using chiral metal complexes or organocatalysts. | Copper-catalyzed asymmetric benzoylation using a chiral piperazine ligand organic-chemistry.org. |

| Diastereoselective Synthesis | An existing stereocenter in the substrate directs the stereochemistry of new centers. | Stepwise introduction of methyl groups onto a chiral piperazine precursor. | Diastereoselective alkylation of lactams derived from (R)-(-)-phenylglycinol researchgate.net. |

Exploration of Advanced Spectroscopic Techniques for In-Situ Monitoring

To optimize reaction conditions, understand mechanisms, and ensure process safety, real-time monitoring of chemical reactions is crucial. Future research on this compound synthesis will increasingly rely on advanced spectroscopic techniques for in-situ analysis, moving beyond traditional offline methods like chromatography and post-reaction NMR.

Process Analytical Technology (PAT) initiatives encourage the use of such techniques for improved process control mdpi.com. Key spectroscopic methods poised to impact this area include:

In-situ Raman Spectroscopy : This technique provides detailed information about molecular vibrations, making it ideal for tracking the conversion of functional groups, identifying intermediates, and monitoring crystallization processes in real-time. It has been successfully used to monitor the synthesis of double metal cyanide (DMC) catalysts by tracking characteristic peaks of reactants, intermediates, and products spectroscopyonline.com. This could be applied to monitor the cyclization and methylation steps in this compound synthesis.

In-situ Fourier-Transform Infrared (FT-IR) Spectroscopy : Like Raman, FT-IR monitors vibrational modes and is highly effective for tracking the concentration of reactants and products in solution. Mid-infrared (MIR) spectroscopy, in particular, is very sensitive and can provide unique spectral fingerprints for different compounds in a reaction mixture mdpi.com.

Temperature-Dependent Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for structural elucidation. Temperature-dependent NMR studies can provide valuable insights into dynamic processes, such as the conformational behavior of the piperazine ring and the rotational barriers of amide bonds in functionalized derivatives nih.gov. This allows for a deeper understanding of the molecule's behavior in solution under varying conditions.

The integration of these techniques can provide a comprehensive, real-time picture of the reaction, enabling faster optimization and scale-up of synthetic routes for this compound and its derivatives nih.gov.

| Technique | Principle | Information Gained | Application in Trimethylpiperazine Synthesis |

| In-situ Raman Spectroscopy | Inelastic scattering of monochromatic light, dependent on molecular vibrations. | Real-time concentration of species, reaction kinetics, intermediate detection, polymorphism spectroscopyonline.com. | Monitoring cyclization, N-alkylation, and C-alkylation steps. |

| In-situ FT-IR Spectroscopy | Absorption of infrared radiation corresponding to vibrational modes. | Functional group conversion, reaction progress, concentration profiles mdpi.comspectroscopyonline.com. | Tracking disappearance of starting materials and appearance of product. |

| Temperature-Dependent NMR | Analysis of nuclear spin states in a magnetic field at various temperatures. | Conformational dynamics, rotational barriers, equilibrium studies nih.gov. | Understanding ring conformation and substituent dynamics of derivatives. |

Integration of Machine Learning and AI in Structure-Property Prediction

The ability to predict the properties of a molecule before it is synthesized is a transformative goal in chemistry. Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools to achieve this, accelerating the discovery of new drug candidates and materials mdpi.com. For this compound, AI and ML can guide the design of derivatives with desired characteristics.

Future research in this domain will focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling : AI algorithms can build models that correlate the structural features of molecules with their biological activities. By training these models on datasets of known piperazine derivatives, researchers can predict the potential efficacy of novel this compound analogues against specific biological targets .

ADME/Tox Prediction : Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) of a compound is critical in drug development. Graph neural networks (GNNs) and other deep learning models are being developed to predict these properties from a molecule's structure alone, reducing the need for costly and time-consuming experimental screening nih.govarxiv.org. This would allow chemists to prioritize the synthesis of this compound derivatives with favorable drug-like properties.

Synthetic Route Prediction : AI tools are being developed to perform retrosynthetic analysis, suggesting potential synthetic pathways to a target molecule nih.gov. These programs can analyze vast reaction databases to propose efficient and novel routes for the synthesis of complex this compound derivatives, potentially highlighting more sustainable or cost-effective options.

Expansion into New Areas of Sustainable Chemistry and Green Synthesis

The chemical industry is under increasing pressure to adopt more environmentally friendly practices. The principles of green chemistry—such as waste prevention, atom economy, use of safer solvents, and energy efficiency—are becoming central to the development of new synthetic methods unibo.it. Future research on this compound will increasingly incorporate these principles.

Key areas for development include:

Greener Solvents and Reagents : Replacing hazardous solvents like DMF and NMP with more sustainable alternatives (e.g., 2-MeTHF, cyclopentyl methyl ether, or even water) is a major goal unibo.it. Additionally, developing synthetic routes that avoid toxic reagents and minimize the use of protecting groups aligns with green chemistry principles nih.gov.

Energy-Efficient Synthesis : Microwave-assisted and sonochemical (ultrasound-assisted) methods can dramatically reduce reaction times and energy consumption compared to conventional heating mdpi.comnih.govresearchgate.net. These techniques offer efficient pathways for synthesizing heterocyclic compounds like piperazines.

Continuous Flow Chemistry : Performing reactions in continuous flow reactors rather than in batch mode offers numerous advantages, including better temperature control, improved safety (especially when dealing with hazardous intermediates), and easier scale-up. This approach has been successfully applied to the synthesis of other nitrogen heterocycles, demonstrating its potential for a more sustainable production of this compound .

By focusing on these areas, the synthesis of this compound can be made more economical, safer, and more environmentally sustainable.

Design of Next-Generation Chemical Probes and Catalysts

The unique structural and electronic properties of the this compound scaffold make it an attractive platform for developing novel functional molecules, such as chemical probes and catalysts.

Emerging research directions include:

Fluorescent Probes : The piperazine moiety can act as a receptor and a key part of the photoinduced electron transfer (PET) mechanism in fluorescent sensors. By attaching a fluorophore (like naphthalimide) to the this compound core, it is possible to design "turn-on" or "turn-off" fluorescent probes that respond to changes in their environment, such as pH or the presence of specific metal ions (e.g., Hg²⁺, Cu²⁺) mdpi.com. The specific substitution pattern of this compound could be used to fine-tune the selectivity and sensitivity of these probes.

Asymmetric Catalysts and Ligands : Chiral amines and their derivatives are highly valuable as organocatalysts and as ligands for transition metal catalysts in asymmetric synthesis clockss.org. Enantiomerically pure forms of this compound could serve as the chiral backbone for a new class of catalysts. Their specific stereochemistry could impart high levels of stereocontrol in reactions such as aldol (B89426) additions, Michael additions, or asymmetric hydrogenations organic-chemistry.orgcnr.it.

Biologically Active Probes : Given that the piperazine ring is a well-known pharmacophore found in numerous approved drugs, derivatives of this compound could be designed as probes to study biological systems mdpi.comencyclopedia.pubresearchgate.net. By attaching reporter groups (e.g., fluorescent tags, biotin), these molecules could be used to investigate drug-target interactions, cellular uptake, and other biological processes.

The exploration of these applications will expand the utility of this compound beyond its role as a simple building block, transforming it into a versatile functional scaffold.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| Alkylation | 80–100 | DMF | K₂CO₃ | 65–75 |

| Cyclization | 120 | Toluene | Acetic Acid | 70–80 |

| Hydrogenation | 25–40 (H₂, 3 atm) | Methanol | Pd/C | 85–90 |

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with acetonitrile/water gradients (5–95% acetonitrile) for separating polar by-products .

- Crystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals, especially for hydrochloride salts .

- Distillation : Fractional vacuum distillation (0.1–1 mmHg) isolates low-boiling-point impurities .

Basic: Which spectroscopic methods are critical for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR : Assign methyl groups (δ 1.2–1.5 ppm for CH₃) and piperazine ring protons (δ 2.5–3.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry; e.g., chair conformation of the piperazine ring in (S)-1,2,4-Trimethylpiperazine diium .

- HRMS : Confirm molecular weight (e.g., C₇H₁₄ClN₅ for triazolyl derivatives, exact mass 211.1022) .

Advanced: How can enantiomeric purity be ensured during asymmetric synthesis?

Methodological Answer:

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in Pd-catalyzed couplings to control stereochemistry .

- Chiral HPLC : Employ Chiralpak® AD-H columns with hexane/isopropanol (90:10) to resolve enantiomers .

- Circular Dichroism (CD) : Validate enantiopurity by comparing Cotton effects with reference spectra .

Advanced: How to reconcile conflicting yield data from different synthetic routes?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent vs. temperature effects) .

- By-Product Analysis : LC-MS identifies side products (e.g., N-oxide derivatives in oxidative conditions) .

- Computational Modeling : DFT calculations predict thermodynamic favorability of pathways (e.g., ΔG for cyclization steps) .

Advanced: What strategies link structural modifications to biological activity?

Methodological Answer:

- Trifluoromethyl Effects : Introduce -CF₃ to enhance lipophilicity (logP ↑ 0.5–1.0) and receptor binding .

- SAR Studies : Compare IC₅₀ values of derivatives (e.g., 1-methyl vs. benzyl groups on dopamine D3 receptor affinity) .

- Molecular Docking : Simulate interactions with target proteins (e.g., π-π stacking with pyridyl groups in kinase inhibitors) .

Advanced: How to scale up synthesis while maintaining reproducibility?

Methodological Answer:

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time .

- Quality by Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution for crystallization .

- Automation : Use continuous-flow reactors for exothermic steps (e.g., nitro group reductions) .

Advanced: How to address by-product formation during cyclization?

Methodological Answer:

- Kinetic Control : Lower reaction temperatures (0–5°C) suppress dimerization .

- Protecting Groups : Use Boc or Fmoc groups to block reactive amines during ring closure .

- Quenching Protocols : Add aqueous NaHCO₃ immediately post-reaction to hydrolyze imine by-products .

Advanced: What methods identify pharmacological targets for this compound derivatives?

Methodological Answer:

- Radioligand Binding Assays : Screen against receptor panels (e.g., serotonin 5-HT₁A, dopamine D2) .

- Kinase Profiling : Use Eurofins KinaseProfiler™ to assess inhibition of PKC or MAPK pathways .

- Metabolic Stability Tests : Incubate with liver microsomes to evaluate CYP450 interactions .

Advanced: How to assess stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to pH 1–13 buffers and analyze degradation products via LC-MS .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td > 200°C for stable salts) .

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months to simulate long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.